2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane

Medicinal Chemistry Lipophilicity Bioisostere

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane (CAS 1041026-64-5) is an N-protected derivative of the 2,6-diazaspiro[3.3]heptane scaffold, a saturated spirocyclic diamine that serves as a conformationally restricted bioisostere for piperazine in medicinal chemistry. The compound features a rigid, non-planar core composed of two azetidine rings fused at a central spiro-carbon, producing precisely defined 180° exit vectors.

Molecular Formula C19H22N2O2S
Molecular Weight 342.5 g/mol
CAS No. 1041026-64-5
Cat. No. B3076811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
CAS1041026-64-5
Molecular FormulaC19H22N2O2S
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)CC4=CC=CC=C4
InChIInChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
InChIKeyZACIGTDVMNBTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane (CAS 1041026-64-5): An Orthogonally Protected Spirocyclic Diamine Building Block for Drug Discovery and Chemical Biology


2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane (CAS 1041026-64-5) is an N-protected derivative of the 2,6-diazaspiro[3.3]heptane scaffold, a saturated spirocyclic diamine that serves as a conformationally restricted bioisostere for piperazine in medicinal chemistry [1]. The compound features a rigid, non-planar core composed of two azetidine rings fused at a central spiro-carbon, producing precisely defined 180° exit vectors. The two nitrogen atoms are differentially protected with benzyl (Bn) and tosyl (Ts) groups, enabling orthogonal synthetic manipulation. With a molecular formula of C₁₉H₂₂N₂O₂S and molecular weight of 342.46 g/mol, it is supplied as a solid with purities typically ≥97% .

Why In-Class 2,6-Diazaspiro[3.3]heptane Building Blocks Cannot Substitute for 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane in Sequential Derivatization Workflows


The 2,6-diazaspiro[3.3]heptane scaffold is commercially available in multiple protected forms—bis-Boc, bis-Cbz, bis-tosyl, or as free diamine salts. However, each variant dictates a specific deprotection logic and synthetic sequence. The benzyl/tosyl combination in 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane provides chemical orthogonality: the benzyl group can be removed via hydrogenolysis while the tosyl group remains intact, and conversely the tosyl group can be cleaved under dissolving metal or strong acidic conditions without perturbing the benzyl amine . This contrasts with bis-tosyl (CAS 13595-48-7), where both nitrogens are identically protected, enforcing simultaneous deprotection and precluding regioselective elaboration . Similarly, Boc-protected variants require acidic cleavage conditions (TFA/HCl) that are incompatible with acid-sensitive downstream functionality. The following quantitative evidence establishes the distinct physico-chemical and synthetic advantages that justify prioritizing this specific orthogonally protected intermediate over its closest structural analogs.

Quantitative Differentiation Evidence for 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane: Lipophilicity, Basicity, and Orthogonal Reactivity Benchmarked Against Analogs


Lipophilicity Reduction (ΔlogD₇.₄) Relative to Piperazine: Scaffold-Level Advantage for Drug-Likeness

The 2,6-diazaspiro[3.3]heptane scaffold—the core structure of 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane—consistently reduces lipophilicity when used as a replacement for piperazine in drug-like molecules. A systematic meta-analysis of matched molecular pairs demonstrated an average ΔlogD₇.₄ of –1.0 relative to the parent piperazine, with a range from –0.2 to –1.0 depending on substitution pattern [1]. This lipophilicity reduction is counterintuitive given the net addition of one carbon atom and is attributed to increased basicity of the spirocyclic framework. The benefit is particularly pronounced for alkyl–alkyl substituted 2,6-diazaspiro[3.3]heptanes, which exhibited a ΔlogD₇.₄ of –1.12 ± 0.22 (N = 9) [1].

Medicinal Chemistry Lipophilicity Bioisostere

Basicity Modulation (ΔpKa) vs. Piperazine: Enhanced Solubility Profile Under Physiological Conditions

The 2,6-diazaspiro[3.3]heptane scaffold exhibits significantly higher basicity than the corresponding piperazine framework. Quantum mechanics calculations predicted ΔpKa (ACD) = +1.9 for 2,6-diazaspiro[3.3]heptane relative to piperazine [1]. This increase is attributed to the change in heteroatom position from β to γ relative to the second nitrogen, reducing inductive electron withdrawal. The predicted pKa of the unsubstituted scaffold is 10.69 ± 0.20 , compared to piperazine pKa₁ = 9.73 and pKa₂ = 5.33. The tosyl group in the target compound withdraws electron density from N6, reducing its basicity, while the benzyl group at N2 exerts a mild electron-donating effect, creating differential basicity between the two nitrogen centers.

Physicochemical Properties Basicity Solubility

Orthogonal Deprotection Strategy: Benzyl/Tosyl vs. Bis-Tosyl Analogs Enables Sequential Functionalization

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is distinguished from its bis-tosyl analog (CAS 13595-48-7) by its capacity for orthogonal, sequential deprotection. The N-benzyl group can be selectively removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C, MeOH, RT) while the tosyl group remains intact; conversely, the N-tosyl group can be cleaved under dissolving metal conditions (Na/naphthalene or Mg/MeOH) without affecting the benzyl amine [REFS-1, REFS-2]. This is not possible with 2,6-ditosyl-2,6-diazaspiro[3.3]heptane (CAS 13595-48-7), where both nitrogens carry identical tosyl groups and are deprotected simultaneously, precluding sequential elaboration. The intermediate 2-tosyl-2,6-diazaspiro[3.3]heptane (CAS 1333960-25-0) offers only one free amine, limiting synthetic versatility. The Bn/Ts combination thus provides two distinct chemical handles for sequential functionalization in a single building block.

Synthetic Chemistry Protecting Groups Orthogonal Deprotection

Purity Benchmarking: ≥97–98% Assay vs. Industry-Standard 95% for Comparable Spirocyclic Building Blocks

Commercially available 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is consistently supplied at ≥97% purity (HPLC), with ChemScene reporting ≥98% and AchemBlock reporting 97% . This compares favorably to the parent unsubstituted scaffold 2,6-diazaspiro[3.3]heptane (CAS 174-77-6), which is routinely offered at 95% purity . The 2–3 percentage point purity advantage translates to significantly lower batch-to-batch variability in downstream reactions where stoichiometric control of the diamine is critical, such as in fragment-based library synthesis or catalytic amination reactions.

Quality Control Purity Procurement

Physicochemical Stability: Solid Physical Form and Defined Storage Requirements Reduce Procurement Risk vs. Hygroscopic Salt Forms

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is supplied as a solid with storage at 2–8°C in dry, sealed conditions . This contrasts with the parent 2,6-diazaspiro[3.3]heptane free base (CAS 174-77-6), which is frequently handled as its dihydrochloride salt (CAS 1184963-68-5) due to hygroscopicity of the free amine . The solid form of the benzyl/tosyl derivative simplifies weighing accuracy and long-term storage without requiring inert atmosphere handling. The tosyl group confers crystallinity while also providing UV absorbance for facile HPLC monitoring.

Stability Storage Formulation

Exit Vector Geometry: 90° Twist and Increased Inter-Nitrogen Distance Define Binding Selectivity Profile

The 2,6-diazaspiro[3.3]heptane scaffold imparts a defined 90° twist to the substituent exit vectors relative to the piperazine scaffold, with an increased inter-nitrogen distance of approximately 1.3 Å [1]. This conformational restriction, combined with a molecular volume increase of ~9–13 ų, alters the spatial presentation of functional groups to biological targets. In a notable example, replacement of a piperazine moiety with 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant increase in PARP-1 selectivity and reduced cytotoxicity compared to the piperazine-containing parent . While these data are for the scaffold rather than the benzyl/tosyl derivative specifically, they establish the core geometry's impact on target engagement and support selection of this scaffold class for programs where 3D conformational constraint is a design goal.

Structural Biology Conformational Restriction Target Selectivity

Optimal Procurement and Deployment Scenarios for 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane in Drug Discovery and Chemical Biology


Sequential Diversity-Oriented Synthesis of 2,6-Disubstituted Spirocyclic Libraries

In medicinal chemistry programs requiring rapid exploration of N2 and N6 substitution patterns, 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane serves as a dual-functionalization-ready intermediate. The tosyl group can be removed first (Mg/MeOH or Na/naphthalene) to functionalize N6 via alkylation, arylation, or sulfonylation, followed by benzyl deprotection (H₂/Pd-C) to elaborate N2. This sequential strategy, enabled by the orthogonal protecting groups identified in the evidence above , avoids the synthetic dead-end of bis-protected analogs that require global deprotection and statistical functionalization.

Lead Optimization Programs Seeking Reduced Lipophilicity and Improved Metabolic Stability via Piperazine Replacement

When a lead series suffers from high logD, hERG liability, or poor metabolic stability, the 2,6-diazaspiro[3.3]heptane scaffold—as accessed through 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane after deprotection and derivatization—provides a validated bioisosteric replacement for piperazine. The documented ΔlogD₇.₄ of up to –1.0 and demonstrated improvements in metabolic stability [1] support procurement of this building block for systematic scaffold-hopping campaigns, particularly in CNS and oncology programs where lipophilicity control is critical for ADMET optimization.

Fragment-Based Drug Discovery Requiring Spatially Defined Amine Pharmacophores

The rigid spiro[3.3]heptane core offers precisely defined 180° exit vectors with a 90° twist relative to piperazine [1]. This geometry, combined with the ability to sequentially functionalize N2 and N6 after orthogonal deprotection, makes 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane an ideal starting material for fragment elaboration where spatial control over hydrogen bond donor/acceptor placement is essential. The scaffold has demonstrated utility in sigma receptor ligand programs where conformational constraint directly influences subtype selectivity [2].

Industrial-Scale Synthesis of FGFR3 and CDK Inhibitor Intermediates with Defined Purity Specifications

The compound's availability at ≥97–98% purity with batch-to-batch consistency supports its use as a key intermediate in late-stage discovery and early process development for kinase inhibitors. The 2,6-diazaspiro[3.3]heptane scaffold has been incorporated into FGFR3 inhibitors (e.g., TYRA-300, dabogratinib) and CDK inhibitors . Procurement at defined purity reduces the burden of intermediate re-purification and ensures reproducible yields in subsequent amination or coupling steps.

Quote Request

Request a Quote for 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.